molecular formula C11H14O2S2 B303369 2-(1,3-Dithian-2-yl)-6-methoxyphenol

2-(1,3-Dithian-2-yl)-6-methoxyphenol

Cat. No.: B303369
M. Wt: 242.4 g/mol
InChI Key: AKALTBPPONONMB-UHFFFAOYSA-N
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Description

2-(1,3-Dithian-2-yl)-6-methoxyphenol is a phenolic compound featuring a 1,3-dithiane ring conjugated to a methoxyphenol moiety. For example, the synthesis of indole derivatives with 1,3-dithian-2-yl groups involves n-BuLi-mediated alkylation in anhydrous THF, followed by purification via flash chromatography . The methoxyphenol group likely enhances stability through intramolecular hydrogen bonding, as observed in analogous Schiff bases (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol) .

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)-6-methoxyphenol

InChI

InChI=1S/C11H14O2S2/c1-13-9-5-2-4-8(10(9)12)11-14-6-3-7-15-11/h2,4-5,11-12H,3,6-7H2,1H3

InChI Key

AKALTBPPONONMB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C2SCCCS2

Canonical SMILES

COC1=CC=CC(=C1O)C2SCCCS2

Origin of Product

United States

Comparison with Similar Compounds

2-(1,3-Dithian-2-yl)indoles

Methoxyphenol-Based Schiff Bases

Structural Features :

  • Schiff bases like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol exhibit strong intramolecular O–H···N hydrogen bonds, stabilizing the imine linkage .
  • Antioxidant Activity : These compounds demonstrate significant DPPH radical scavenging (IC50 values: 18–45 µM), with activity dependent on substituent position (ortho > para > meta) .

Comparison :

  • The 1,3-dithiane moiety in 2-(1,3-Dithian-2-yl)-6-methoxyphenol may confer distinct redox properties compared to Schiff bases.

Other Methoxyphenol Derivatives

  • Hexaprenyl-Substituted Methoxyphenols: Compounds like 2-methoxy-6-(all-trans-hexaprenyl)-1,4-benzoquinol feature long hydrophobic chains, increasing lipid solubility. This contrasts with the polar dithiane ring in the target compound .
  • Benzotriazole Derivatives: 2-(1,1-Dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)phenol incorporates UV-absorbing benzotriazole groups, highlighting applications in photostabilization .

Data Tables

Table 1. Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity/Activity Reference
2-(1,3-Dithian-2-yl)indole C11H9NS2 219.32 1,3-Dithiane, Indole Anion formation with n-BuLi
(E)-Schiff Base I C14H13NO3 243.26 Methoxyphenol, Imine IC50 = 18 µM (DPPH)
2-Methoxy-6-hexaprenylphenol C35H54O3 522.80 Hexaprenyl chain Lipid-soluble antioxidant

Table 2. Spectroscopic Data Comparison

Compound IR (cm<sup>-1</sup>) <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm) Reference
2-(1,3-Dithian-2-yl)indole 2920 (C–H), 1590 (C=C) 6.29 (s, indole H), 3.85 (OCH3) 115.2 (C–S), 154.3 (C–O)
Schiff Base I 1620 (C=N), 3400 (O–H) 8.40 (s, CH=N), 6.85 (aromatic H) 161.5 (C=N), 148.2 (C–O)

Research Findings and Implications

  • Synthetic Flexibility : The 1,3-dithiane group enables diverse transformations, such as carbonyl unmasking, but requires protective groups (e.g., p-methoxyphenylsulfonyl) to stabilize intermediates .
  • Bioactivity Potential: Methoxyphenol derivatives exhibit antioxidant properties, suggesting this compound could be explored for similar applications .
  • Structural Tunability: Substituents on the phenol ring (e.g., benzotriazole, hexaprenyl) dramatically alter solubility and function, guiding design for targeted applications .

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